2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid
Description
2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid is a complex organic compound featuring a naphthalene moiety linked to a piperazine ring, which is further connected to an acetic acid derivative
Properties
IUPAC Name |
2-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(20-12-19(24)25)14-22-10-8-21(9-11-22)13-16-6-3-5-15-4-1-2-7-17(15)16/h1-7H,8-14H2,(H,20,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZMFQRHSJTGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid typically involves multiple steps:
Formation of Naphthalen-1-ylmethyl Piperazine: This step involves the reaction of naphthalene-1-methanol with piperazine in the presence of a suitable catalyst, such as hydrochloric acid, to form naphthalen-1-ylmethyl piperazine.
Acetylation: The naphthalen-1-ylmethyl piperazine is then acetylated using acetic anhydride or acetyl chloride under basic conditions to form the acetylated intermediate.
Amidation: The final step involves the reaction of the acetylated intermediate with glycine or its derivatives under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can occur at the piperazine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetic acid moiety, where the carboxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may interact with various enzymes and receptors due to its structural similarity to biologically active molecules. It can be used in studies to understand these interactions and develop new biochemical assays.
Medicine
In medicinal chemistry, 2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities. Its structure suggests it could act as a ligand for certain receptors or enzymes.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety could facilitate binding to hydrophobic pockets, while the piperazine ring might interact with polar or charged regions of the target.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene-1-acetic acid and naphthalene-2-acetic acid share the naphthalene core but differ in their functional groups.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine have similar piperazine rings but different substituents.
Uniqueness
2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid is unique due to the combination of the naphthalene and piperazine moieties, which may confer distinct chemical and biological properties not found in simpler analogs. This unique structure allows for diverse interactions and applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its potential applications and mechanisms of action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
